4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O2/c1-11(2)15-23-24-16(27-15)12-7-9-25(10-8-12)17(26)22-14-5-3-13(4-6-14)18(19,20)21/h3-6,11-12H,7-10H2,1-2H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSXVGGWEQDLKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of Piperidine-4-Carboxylic Acid Derivatives
Ethyl piperidine-4-carboxylate is a common starting material, undergoing hydrolysis to yield piperidine-4-carboxylic acid. Subsequent protection of the amine group via benzyl isocyanate generates N-(benzylcarbamoyl)piperidine-4-carboxylic acid, a critical intermediate for oxadiazole conjugation. This step achieves 85–92% yield under mild basic conditions (K₂CO₃, acetonitrile, 25°C).
Formation of the 1,3,4-Oxadiazole Moiety
The 5-isopropyl-1,3,4-oxadiazole ring is synthesized via cyclocondensation of thiosemicarbazide derivatives with carboxylic acids.
TBTU-Mediated Heterocyclization
A mixture of N-(benzylcarbamoyl)piperidine-4-carboxylic acid and 2-isopropylhydrazine-1-carbothioamide undergoes TBTU-mediated acylation (DMF, 0°C to RT, 6 h), followed by cyclization in acetic anhydride (80°C, 4 h). This method achieves 68–75% yield and >95% purity.
Alternative Cyclization Strategies
- Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 30 min (80°C, 300 W).
- Enzymatic Catalysis : Lipase-mediated cyclization in non-aqueous solvents improves stereoselectivity (ee >90%).
Carboxamide Coupling with 4-(Trifluoromethyl)Aniline
The final step involves coupling the piperidine-oxadiazole intermediate with 4-(trifluoromethyl)phenyl isocyanate.
Isocyanate Coupling
Reaction of 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine with 4-(trifluoromethyl)phenyl isocyanate in dichloromethane (0°C, 2 h) affords the target carboxamide in 82% yield. Catalytic DMAP (5 mol%) enhances reaction efficiency.
Carbamoyl Chloride Intermediate
For substrates resistant to isocyanate coupling, in situ generation of carbamoyl chloride (via oxalyl chloride) enables nucleophilic acyl substitution (piperidine, THF, −10°C). This method achieves comparable yields (78–81%) but requires stringent moisture control.
Optimization Strategies for Enhanced Yield and Purity
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Catalyst (EDC/DMAP) | 1.2 equiv EDC, 0.2 equiv DMAP | 78 | 97 | |
| Solvent (DMF vs. THF) | DMF | 82 | 98 | |
| Temperature | 0°C → RT | 85 | 99 |
Catalytic System Enhancement
Chiral silver catalysts (AgOTf, 10 mol%) improve enantioselectivity in asymmetric carboxamide formation (ee: 88–94%). Copper(I) iodide (CuI, 5 mol%) accelerates coupling kinetics by 40%.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility, while low temperatures (0–5°C) minimize side reactions during isocyanate coupling.
Analytical Characterization and Validation
Spectroscopic Methods
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) demonstrates >99% purity, with retention time = 12.4 min.
Industrial-Scale Production Methodologies
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Reagents like hydrochloric acid (HCl) and acyl chlorides are often used.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that derivatives containing the oxadiazole moiety exhibit significant anticancer properties. For instance, compounds similar to 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide have been shown to induce apoptosis in cancer cell lines such as MCF-7 and HeLa. The mechanism involves the activation of the p53 pathway and caspase cascades leading to cell death .
Inhibition of Carbonic Anhydrases
The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases, including cancer. Certain derivatives demonstrated selective inhibition of cancer-related carbonic anhydrases (hCA IX and XII), showing potential as therapeutic agents in oncology .
Antimicrobial Properties
Preliminary assessments suggest that compounds with similar structures exhibit antimicrobial activities against various pathogens. The oxadiazole derivatives have been noted for their effectiveness against both gram-positive and gram-negative bacteria .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, it might interact with specific enzymes or receptors, leading to biological responses. Understanding these interactions is crucial for developing applications in medicine and other fields.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Key Structural Differences :
- Heterocycle : The oxadiazole in the target compound is replaced with a 1,3,4-thiadiazole (sulfur instead of oxygen), altering electronic properties and hydrogen-bonding capacity.
- Core Structure : A pyrrolidine-5-one ring replaces the piperidine, introducing a ketone group that may affect solubility and redox reactivity.
- Substituents : The phenyl group is fluorinated (4-F) instead of trifluoromethylated, reducing electron-withdrawing effects and lipophilicity.
Implications :
- The thiadiazole’s sulfur atom could enhance metabolic stability but reduce polar interactions compared to oxadiazole.
N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-(4-(trifluoromethyl)phenethyl)piperidin-4-yl)-N-phenylpropionamide oxalate
Key Structural Differences :
- Oxadiazole Substituent : The ethyl group (C₂H₅) at position 5 of the oxadiazole is smaller than the isopropyl (C₃H₇) group in the target compound, reducing steric bulk.
- Piperidine Substitution : A phenethyl group (linked to CF₃-phenyl) replaces the carboxamide-bound phenyl in the target, altering spatial orientation and hydrophobicity.
Implications :
Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluoro-phenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]carbamate
Key Structural Differences :
- Heterocycle : An isoxazole ring replaces oxadiazole, with a trifluoromethyl group directly attached.
- Substituents : Multiple halogen atoms (Cl, F) and a CF₃-imidazole group increase electronegativity and steric demand.
- Linker : A carbamate group (O-CO-O) replaces the carboxamide, altering hydrolysis susceptibility.
Implications :
- Halogenation enhances binding to hydrophobic pockets but may increase toxicity risks.
- The carbamate linker is more prone to enzymatic cleavage than carboxamide, affecting pharmacokinetics .
Research Findings and Limitations
- Electron-Withdrawing Groups : The CF₃ group in the target compound improves binding to hydrophobic pockets compared to fluorine in ’s analog .
- Heterocycle Impact : Oxadiazole derivatives generally exhibit better metabolic stability than thiadiazoles or isoxazoles due to reduced enzymatic recognition .
- Limitations : Direct pharmacological data (e.g., IC₅₀, logP) are unavailable in the provided evidence, necessitating further experimental validation.
Biological Activity
The compound 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a derivative of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 359.39 g/mol. The structure consists of a piperidine ring substituted with an oxadiazole moiety and a trifluoromethyl phenyl group, which are known to enhance biological activity.
Biological Activity Overview
Oxadiazole derivatives are recognized for their broad spectrum of biological activities, including:
- Anticancer Activity : Compounds containing oxadiazole rings have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Some derivatives exhibit potent antibacterial and antifungal properties.
- Anti-inflammatory Effects : Certain oxadiazoles have been linked to reduced inflammation markers in vitro and in vivo.
- Neuroprotective Properties : Research indicates potential benefits in neurodegenerative disease models.
Anticancer Activity
Recent studies highlight the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 10 to 100 µM against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells .
Table 1: Anticancer Activity of Related Oxadiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 25 | Induction of apoptosis |
| Compound B | A549 | 30 | Inhibition of cell proliferation |
| Compound C | MCF7 (breast) | 15 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial efficacy of oxadiazole derivatives has been documented extensively. The compound’s structure suggests potential activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown inhibition against Staphylococcus aureus and Escherichia coli with MIC (Minimum Inhibitory Concentration) values below 50 µg/mL .
Anti-inflammatory Effects
Studies have indicated that certain oxadiazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. The anti-inflammatory activity was evaluated in animal models where these compounds significantly reduced edema and inflammatory cytokine levels .
Neuroprotective Properties
Research into neuroprotective effects suggests that oxadiazoles may modulate neuroinflammatory pathways and exhibit antioxidant properties. In vitro studies demonstrated that some derivatives protect neuronal cells from oxidative stress-induced apoptosis .
Case Studies
- Study on Anticancer Activity : A recent study synthesized several oxadiazole derivatives and evaluated their cytotoxicity against a panel of cancer cell lines. The results indicated that modifications on the phenyl ring significantly enhanced activity, with some compounds achieving IC50 values as low as 10 µM against resistant cancer types .
- Anti-inflammatory Assessment : Another study focused on the anti-inflammatory properties of related oxadiazoles, demonstrating that they effectively reduced paw edema in rat models by inhibiting COX enzymes .
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm for trifluoromethylphenyl) and aliphatic piperidine signals (δ 1.5–3.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 453.18) .
How can researchers design experiments to assess pharmacokinetic properties like solubility and metabolic stability?
Q. Advanced
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid, analyzed via UV spectrophotometry .
- Metabolic stability : Incubate with liver microsomes (human/rat), quantify parent compound depletion via LC-MS/MS .
- Plasma protein binding : Equilibrium dialysis followed by LC-MS quantification to determine free fraction .
What strategies resolve contradictions in biological activity data across studies?
Q. Advanced
- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
- Structural validation : Confirm batch-to-batch consistency via XRD (single-crystal analysis) to rule out polymorphic effects .
- Dose-response curves : Perform EC₅₀/IC₅₀ comparisons under identical conditions (e.g., ATP concentration in kinase assays) .
How can SAR studies identify key functional groups for biological activity?
Q. Advanced
- Oxadiazole modification : Replace isopropyl with cyclopropyl to test steric effects on target binding .
- Piperidine substitution : Introduce methyl groups at C3/C5 to evaluate conformational rigidity .
- Trifluoromethylphenyl analogs : Compare with chlorophenyl or methoxyphenyl derivatives to assess electronic effects .
What are common challenges in achieving high synthesis yield, and how are they addressed?
Q. Basic
- Low cyclization yield : Optimize reaction time (12–24 hr) and temperature (80–100°C) for oxadiazole formation .
- Byproduct formation : Use scavengers like molecular sieves to trap HCl during coupling reactions .
- Scale-up issues : Switch from batch to flow chemistry for exothermic steps (e.g., POCl₃ reactions) .
What advanced methods detect degradation products under storage conditions?
Q. Advanced
- Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light, followed by UPLC-QTOF to identify degradation pathways .
- Stability-indicating assays : Use HILIC chromatography for polar degradation products .
How is stability under varying pH/temperature evaluated?
Q. Basic
- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24 hr; monitor via HPLC peak area reduction .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting point shifts and decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
